

# 5FDQD chemical structure

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## Compound of Interest

Compound Name: 5FDQD

Cat. No.: B1191752

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An In-depth Technical Guide to the FMN Riboswitch Ligand **5FDQD**

## Core Compound Details

**5FDQD** is a synthetic, neutral, riboswitch-binding ligand with potent and selective antibacterial activity against *Clostridium difficile*. Its chemical name is 5-(3-(4-Fluorophenyl)butyl)-7,8-dimethylpyrido[3,4-b]quinoxaline-1,3(2H,5H)-dione.[1] This compound was developed through a structure-based drug design strategy aimed at targeting the flavin mononucleotide (FMN) riboswitch.[2] Unlike the natural ligand FMN, **5FDQD** is uncharged, which is advantageous as it does not necessitate a transporter for intracellular entry or proteins for its phosphorylation.[1]

Identifier	Value
IUPAC Name	5-(3-(4-Fluorophenyl)butyl)-7,8-dimethylpyrido[3,4-b]quinoxaline-1,3(2H,5H)-dione
Chemical Formula	C23H22FN3O2
Molecular Weight	391.45 g/mol
SMILES Code	<chem>O=C(C1=NC2=C(C=C(C)C(C)=C2)N(CCC(C3=CC=C(F)C=C3)C)C1=C4)NC4=O</chem>
InChI Key	GZESURGMXLJROO-UHFFFAOYSA-N

## Mechanism of Action: Targeting the FMN Riboswitch

**5FDQD** functions by binding to the FMN riboswitch, a structured RNA element typically found in the 5' untranslated region of bacterial mRNAs that control the expression of genes involved in the biosynthesis and transport of riboflavin (vitamin B2).[3][4] The binding of a ligand to the riboswitch's aptamer domain induces a conformational change in the downstream expression platform, which in turn regulates gene expression, often by terminating transcription.[5]

In the case of **5FDQD**, its binding to the FMN riboswitch of the *ribD* gene in *Bacillus subtilis* has been shown to be as potent as the natural ligand, FMN, in triggering a conformational change.[3] This conformational change leads to the premature termination of transcription, thereby downregulating the expression of the *ribD* gene and other genes in the riboflavin biosynthesis operon.[3][4] The presence of the fluorine atom on the phenyl ring of **5FDQD** is crucial for enhancing its binding affinity to the FMN riboswitch.[1]

## Signaling Pathway

The following diagram illustrates the proposed signaling pathway for **5FDQD**'s mechanism of action.

Mechanism of **5FDQD** action on the FMN riboswitch.

## Quantitative Data

### In Vitro Activity

Parameter	5FDQD	FMN (Natural Ligand)	Reference
Binding Affinity (Kd) to B. subtilis ribD FMN Riboswitch	Comparable to FMN	~5 nM	[3]
In Vitro Transcription Termination EC50 (B. subtilis ribD)	~100 nM	~100 nM	[3]

## In Vivo Efficacy in a Mouse Model of C. difficile Infection

Treatment Group (Dosage)	Survival Rate (Day 8)	Reference
5FDQD (10 mg/kg, twice daily)	100%	[1]
Fidaxomicin (3 mg/kg, twice daily)	100%	[1]
Vancomycin (50 mg/kg, once daily)	100%	[1]
Vehicle Control (0.5% methylcellulose)	0%	[1]

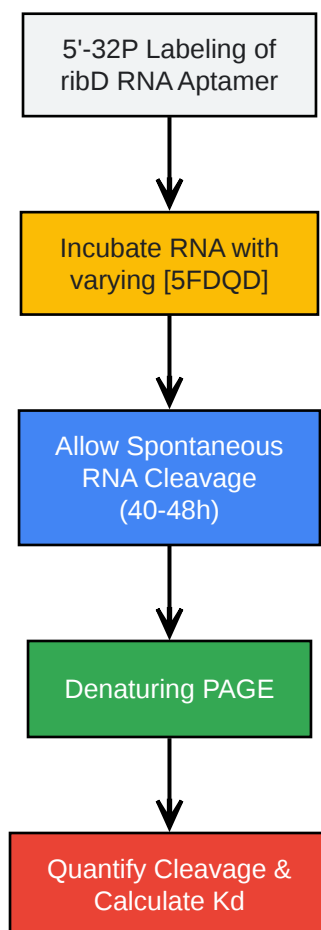
## Experimental Protocols

### In-line Probing Assay for Riboswitch Binding

This assay is used to assess the binding of a ligand to a riboswitch by observing changes in the spontaneous cleavage pattern of the RNA in the presence of the ligand.

#### Methodology:

- **RNA Preparation:** The 156-nucleotide aptamer region of the *B. subtilis* ribD FMN riboswitch is 5'-end-labeled with  $^{32}\text{P}$ . [3]
- **Ligand Incubation:** The labeled RNA is incubated with varying concentrations of **5FDQD** or FMN (e.g., 18 pM to 300 nM in 4-fold increments) in a suitable buffer. [3]
- **In-line Probing:** The reaction mixtures are incubated for a sufficient time (e.g., 40-48 hours) at room temperature to allow for spontaneous RNA cleavage. [3]
- **Gel Electrophoresis:** The cleavage products are separated by denaturing polyacrylamide gel electrophoresis (PAGE). [3]
- **Data Analysis:** The gel is imaged, and the fraction of RNA cleaved at specific regions is quantified. The data is then fit to a two-state binding model to determine the apparent dissociation constant ( $K_d$ ). [3]



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Workflow for the in-line probing assay.

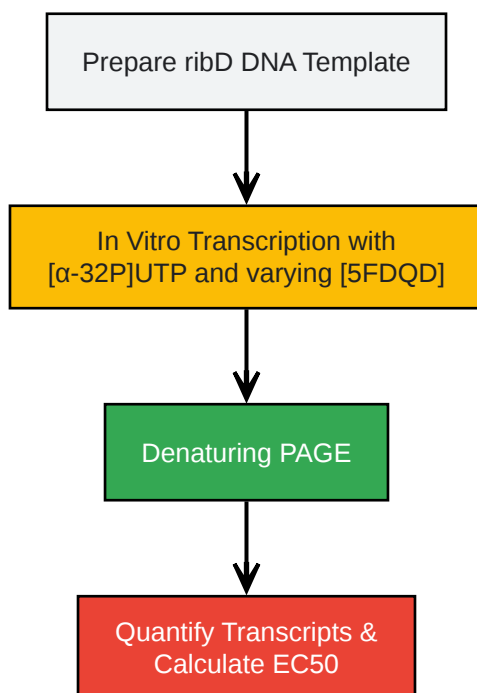
## In Vitro Transcription Termination Assay

This assay measures the ability of a ligand to induce transcription termination at a riboswitch-controlled terminator.

Methodology:

- Template DNA: A DNA template containing the promoter and the riboswitch sequence of the *B. subtilis* ribD gene is used.
- Transcription Reaction: In vitro transcription is carried out using RNA polymerase in the presence of ribonucleotides (including [ $\alpha$ -<sup>32</sup>P]UTP for labeling) and varying concentrations of **5FDQD** (e.g., 6 nM to 100  $\mu$ M in 4-fold intervals).[3]

- Product Separation: The transcription products (full-length and terminated transcripts) are separated by PAGE.[3]
- Data Analysis: The gel is imaged, and the percentage of transcription termination is calculated for each ligand concentration. The data is then plotted to determine the EC50 value.[3]



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Workflow for the in vitro transcription termination assay.

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